molecular formula C11H13FN2O B14080254 (S)-3-(4-Fluoro-benzyl)-piperazin-2-one

(S)-3-(4-Fluoro-benzyl)-piperazin-2-one

Cat. No.: B14080254
M. Wt: 208.23 g/mol
InChI Key: XQSPAQQCRGYRDS-JTQLQIEISA-N
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Description

(S)-3-(4-Fluorobenzyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Fluorobenzyl)piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and piperazine.

    Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to yield (S)-3-(4-Fluorobenzyl)piperazin-2-one.

Industrial Production Methods

In an industrial setting, the production of (S)-3-(4-Fluorobenzyl)piperazin-2-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluorobenzyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: N-oxides of (S)-3-(4-Fluorobenzyl)piperazin-2-one.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles attached to the fluorobenzyl group.

Scientific Research Applications

(S)-3-(4-Fluorobenzyl)piperazin-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluorobenzyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(4-Chlorobenzyl)piperazin-2-one: Similar structure with a chlorine atom instead of fluorine.

    (S)-3-(4-Methylbenzyl)piperazin-2-one: Similar structure with a methyl group instead of fluorine.

    (S)-3-(4-Nitrobenzyl)piperazin-2-one: Similar structure with a nitro group instead of fluorine.

Uniqueness

(S)-3-(4-Fluorobenzyl)piperazin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

(3S)-3-[(4-fluorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)/t10-/m0/s1

InChI Key

XQSPAQQCRGYRDS-JTQLQIEISA-N

Isomeric SMILES

C1CNC(=O)[C@@H](N1)CC2=CC=C(C=C2)F

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)F

Origin of Product

United States

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